molecular formula C11H12O4S B6177240 2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid CAS No. 2624132-35-8

2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid

Cat. No.: B6177240
CAS No.: 2624132-35-8
M. Wt: 240.3
InChI Key:
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Description

2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid is a chemical compound characterized by a thietane ring with a phenyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid typically involves the reaction of a thietane derivative with a phenyl group and subsequent oxidation to introduce the dioxo functionality. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the stability of the thietane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxo groups can participate in redox reactions, while the phenyl group can engage in aromatic interactions with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietane derivatives with different substituents, such as:

  • 2-(1,1-dioxo-3-methyl-1lambda6-thietan-3-yl)acetic acid
  • 2-(1,1-dioxo-3-ethyl-1lambda6-thietan-3-yl)acetic acid
  • 2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)propanoic acid .

Uniqueness

The uniqueness of 2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid lies in its specific structural features, such as the combination of a thietane ring with a phenyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid involves the reaction of phenylglyoxal with thiourea followed by oxidation with hydrogen peroxide to form the desired product.", "Starting Materials": [ "Phenylglyoxal", "Thiourea", "Hydrogen peroxide" ], "Reaction": [ "Mix phenylglyoxal and thiourea in a solvent such as ethanol", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry it", "Dissolve the solid in a solvent such as acetic acid", "Add hydrogen peroxide to the solution and heat it to reflux", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry it", "Recrystallize the solid from a suitable solvent to obtain pure 2-(1,1-dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid" ] }

CAS No.

2624132-35-8

Molecular Formula

C11H12O4S

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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